
Dihydrotetrabenazine
Descripción general
Descripción
Dihydrotetrabenazine is an organic compound with the chemical formula C₁₉H₂₉NO₃. It is a close analog of tetrabenazine and is used primarily as a positron emission tomography radioligand for examining vesicular monoamine transporter type 2 (VMAT2). This compound is significant in the study of neurological disorders, particularly Parkinson’s disease, due to its ability to bind to VMAT2, a biomarker for the disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydrotetrabenazine can be synthesized through the reduction of tetrabenazine. One method involves the use of borane or various borane complexes to carry out three-dimensional selective reduction on tetrabenazine under low temperature . Another approach employs biocatalysis using ketoreductase enzymes, which have been engineered for enhanced diastereoselectivity through directed evolution and machine learning .
Industrial Production Methods: The industrial production of this compound involves scaling up the biocatalytic process. The preparation of (2S,3S,11bS)-dihydrotetrabenazine has been successfully scaled up with an isolated yield of 40.7% and a diastereoselectivity of 91.3% .
Análisis De Reacciones Químicas
Types of Reactions: Dihydrotetrabenazine undergoes various chemical reactions, including reduction and substitution. The reduction of tetrabenazine to this compound is facilitated by ketoreductase enzymes .
Common Reagents and Conditions:
Reduction: Borane or borane complexes under low temperature.
Biocatalysis: Ketoreductase enzymes engineered for high diastereoselectivity.
Major Products: The major product of these reactions is this compound, with specific isomers such as (2S,3S,11bS)-dihydrotetrabenazine being of particular interest due to their high diastereoselectivity .
Aplicaciones Científicas De Investigación
Therapeutic Applications
Dihydrotetrabenazine and its derivatives, particularly the succinate salt form, have shown promise in treating several neurological conditions:
-
Hyperkinetic Movement Disorders : The compound is particularly effective for conditions such as:
- Tourette's Syndrome : Characterized by involuntary tics, it has been noted that this compound can suppress these tics effectively at lower doses compared to traditional treatments like tetrabenazine, minimizing side effects .
- Huntington's Disease : Patients suffering from this genetic disorder also benefit from this compound due to its ability to modulate neurotransmitter release .
- Tardive Dyskinesia : This condition, often a side effect of long-term antipsychotic use, can be managed with this compound, which targets the vesicular monoamine transporter 2 (VMAT2), reducing abnormal movements .
- Potential for Depression Treatment : Emerging studies suggest that this compound may also have applications in treating depressive disorders, although more research is needed to substantiate this claim .
Imaging Applications
This compound is utilized in PET imaging to assess the integrity of dopaminergic neurons:
- Quantification of VMAT2 Binding : The radiolabeled form, -dihydrotetrabenazine, allows for non-invasive imaging of VMAT2 binding in the brain and pancreas. It has been used to study dopaminergic dysfunction in diseases like Parkinson's disease and to evaluate pancreatic beta-cell mass in diabetes models .
Research Findings and Case Studies
Recent studies highlight the compound's efficacy and safety:
- A study involving patients with early Parkinson's disease demonstrated that -dihydrotetrabenazine PET scans could effectively measure presynaptic dopaminergic function, correlating reduced binding with motor symptoms .
- In animal models, this compound has been shown to significantly reduce dyskinetic movements associated with dopamine receptor antagonism at lower doses than previously thought necessary, suggesting a favorable therapeutic window .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other treatments for hyperkinetic movement disorders:
Treatment | Condition | Mechanism | Dosage Consideration |
---|---|---|---|
This compound | Tourette's Syndrome | VMAT2 Antagonist | Lower doses minimize side effects |
Tetrabenazine | Huntington's Disease | VMAT2 Antagonist | Higher doses often lead to side effects |
Valbenazine | Tardive Dyskinesia | VMAT2 Antagonist | Genetic polymorphism affects metabolism |
Mecanismo De Acción
Dihydrotetrabenazine exerts its effects by inhibiting vesicular monoamine transporter type 2. This transporter is responsible for the uptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine into synaptic vesicles. By inhibiting this transporter, this compound promotes the depletion of these neurotransmitters from stores, thereby affecting neurotransmission .
Comparación Con Compuestos Similares
Tetrabenazine: The parent compound from which dihydrotetrabenazine is derived.
Deutetrabenazine: A deuterated form of tetrabenazine with a longer half-life and improved tolerability.
Uniqueness: this compound is unique due to its high affinity for vesicular monoamine transporter type 2 and its use as a positron emission tomography radioligand, making it a valuable tool in neurological research .
Actividad Biológica
Dihydrotetrabenazine (DTBZ) is a derivative of tetrabenazine, primarily recognized for its role as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This compound has garnered attention for its therapeutic potential in treating tardive dyskinesia (TD) and other movement disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, structure-activity relationships, and relevant clinical studies.
DTBZ functions by inhibiting VMAT2, which is responsible for the packaging of monoamines (such as dopamine) into vesicles within presynaptic neurons. By blocking this transporter, DTBZ reduces the availability of dopamine in the synaptic cleft, thereby modulating dopaminergic signaling. This mechanism is particularly beneficial in conditions characterized by excessive dopaminergic activity, such as TD.
Table 1: Key Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₄ |
Molecular Weight | 278.30 g/mol |
Target | Vesicular monoamine transporter 2 |
IC₅₀ for VMAT2 | 5.13 ± 0.16 nM |
Half-Life | 119.5 min (DTBZ) |
Stability in Liver Microsomes | T₁/₂ = 161.2 min (13e derivative) |
2. Structure-Activity Relationship
Research has demonstrated that modifications to the this compound structure can significantly impact its binding affinity to VMAT2 and its pharmacological effects. For instance, the derivative 9-trifluoroethoxy-α-dihydrotetrabenazine (compound 13e) exhibited enhanced VMAT2 binding affinity compared to DTBZ itself, with an IC₅₀ value of 6.04 ± 0.03 nM for dopamine uptake inhibition in striatal synaptosomes .
Figure 1: Structural Variants of this compound
Structure Variants
3. Pharmacological Studies
Several studies have assessed the pharmacological effects of this compound derivatives in various animal models:
- Locomotor Activity Inhibition : In a study using Sprague-Dawley rats, compound 13e demonstrated a significant reduction in spontaneous locomotor activity (64.7% inhibition at 3 μmol/kg), suggesting potential utility in managing hyperkinetic disorders .
- Isomer Concentration Analysis : A method was developed to quantify four different isomeric metabolites of this compound in serum samples. Notably, the study found that [−]-α-HTBZ and [+]-β-HTBZ were the most prevalent isomers in circulation, indicating their potential roles in therapeutic efficacy and side effect profiles .
4. Clinical Implications
This compound has been evaluated in clinical settings primarily for its efficacy in treating tardive dyskinesia. Valbenazine and deutetrabenazine are approved therapies that convert to this compound upon administration, emphasizing its clinical relevance . The selective inhibition of VMAT2 by this compound derivatives may provide advantages over existing treatments by minimizing off-target effects associated with other antipsychotic medications.
Case Study: Efficacy in Tardive Dyskinesia
A clinical trial involving patients with tardive dyskinesia demonstrated significant improvements in motor symptoms following treatment with valbenazine, which is metabolized to this compound . The trial highlighted the importance of understanding individual isomer contributions to therapeutic outcomes.
5. Future Directions
Research continues to explore the potential of this compound derivatives as novel therapeutics for movement disorders beyond tardive dyskinesia. Ongoing investigations focus on optimizing the pharmacokinetic properties and reducing side effects through structural modifications.
Propiedades
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956148 | |
Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-75-9, 171598-74-6 | |
Record name | Dihydrotetrabenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.